molecular formula C21H19ClF3NO2 B023227 rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol CAS No. 221177-56-6

rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol

Cat. No. B023227
M. Wt: 409.8 g/mol
InChI Key: BXJWOBQJYQHISM-UHFFFAOYSA-N
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Description

Rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, also known as Rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, is a useful research compound. Its molecular formula is C21H19ClF3NO2 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Brain Serotonergic System Study

Research on analogs of tryptophan, like alpha-Methyl-L-tryptophan (alpha-MTrp), has provided insights into the brain's serotonergic system, which could be relevant for understanding the neurochemical pathways impacted by similar compounds. Alpha-MTrp, as a tryptophan analog, helps in studying brain serotonin (5-HT) synthesis rates, offering a model for understanding neurotransmitter dynamics. This approach can be critical for drugs affecting the serotonergic system, highlighting the importance of metabolic conversion and the role of specific pathways like the kynurenine pathway in neurotransmitter regulation (Diksic & Young, 2001).

Pharmacology and Toxicology of Hallucinogens

The study of N-benzylmethoxy derivatives of phenethylamines, including compounds like 25I-NBOMe, has shown these substances to be potent serotonin 5-HT2A receptor agonist hallucinogens. Understanding the pharmacological and toxicological profiles of these compounds offers insights into the potential effects and risks associated with similar acting drugs. This research area underscores the importance of receptor affinity and the balance between therapeutic potential and toxicity risks, which could be relevant for compounds with psychoactive properties (Halberstadt, 2017).

Environmental and Pharmacokinetic Studies

Investigations into the stability, degradation, and environmental impact of pharmacologically active compounds, such as nitisinone's degradation study, shed light on the importance of understanding a drug's lifecycle and its interaction with biological systems. These studies can inform on the proper handling, disposal, and potential environmental risks associated with the use of synthetic compounds, highlighting the need for comprehensive pharmacokinetic and environmental safety assessments (Barchańska et al., 2019).

Incorporation of Therapeutic Radionuclides

The use of radium-223 in the treatment of osteoblastic metastases presents a model for the therapeutic application of radionuclides, offering a perspective on the potential for targeted therapies using radioactive compounds. This research underscores the advancements in targeted alpha therapy and its integration into clinical practice for treating specific cancers, which might be relevant for research into novel therapeutic compounds with targeted applications (Parker et al., 2018).

properties

IUPAC Name

2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJWOBQJYQHISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609382
Record name 2-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol

CAS RN

221177-56-6
Record name 2-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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